molecular formula C19H16F3N3O3 B11300661 N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B11300661
M. Wt: 391.3 g/mol
InChI Key: BAEPZUBIXNHYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a heterocyclic compound with a benzimidazole nucleus. Benzimidazoles are a class of bioactive heterocyclic compounds known for their diverse biological and clinical applications. They serve as structural isosters of naturally occurring nucleotides, allowing them to interact readily with biopolymers in living systems .

Preparation Methods

Synthetic Routes:: The synthesis of N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves several steps. While specific synthetic routes may vary, a common approach includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is formed by condensing an o-phenylenediamine derivative with an appropriate carboxylic acid or its derivative.

    Benzyl Group Addition: The benzyl group is introduced via nucleophilic substitution or reductive amination.

    Trifluoromethylation: The trifluoromethyl group is incorporated using suitable reagents.

    Acetylation: The final step involves acetylating the amino group to obtain the desired compound.

Industrial Production:: Industrial-scale production methods typically involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification processes.

Chemical Reactions Analysis

N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions:

    Oxidation: Oxidation of the benzyl group or the trifluoromethyl group.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution at the benzimidazole nitrogen. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly related to its benzimidazole moiety. Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide stands out due to its unique trifluoromethyl-substituted benzimidazole scaffold. Similar compounds include other benzimidazole derivatives with varying substituents.

Properties

Molecular Formula

C19H16F3N3O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)18-24-13-8-15-16(28-7-6-27-15)9-14(13)25(18)11-17(26)23-10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,23,26)

InChI Key

BAEPZUBIXNHYBD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.